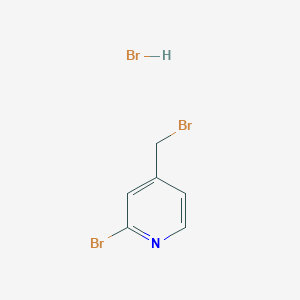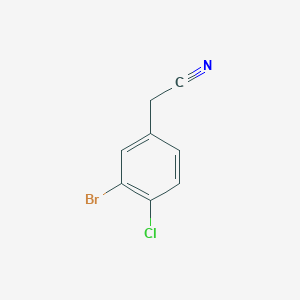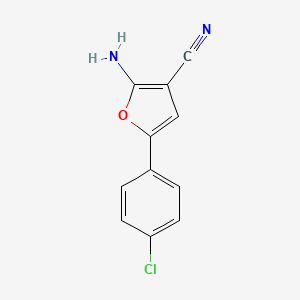
2-Bromo-4-(bromomethyl)pyridine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 2-Bromo-4-(bromomethyl)pyridine hydrobromide, can be achieved through several methods. One approach involves the use of palladium-catalyzed carboamination reactions, which allow for the enantioselective synthesis of pyrrolidine derivatives from alkenyl or aryl bromides. Another method includes the ‘halogen dance’ reaction, where 2-bromopyridine is converted to 2-bromo-4-iodopyridine using LDA and I2, which can then be further transformed into various disubstituted pyridines.Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(bromomethyl)pyridine hydrobromide can be elucidated using spectroscopic techniques such as NMR. Crystallographic analysis can also provide detailed structural information, as demonstrated by the crystal structures of various pyridine derivatives.Chemical Reactions Analysis
2-Bromo-4-(bromomethyl)pyridine hydrobromide can undergo a variety of chemical reactions. It can be used in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives. The bromomethyl group also allows for the formation of tridentate ligands for transition metals after further functionalization.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(bromomethyl)pyridine hydrobromide can be influenced by their substituents. Density functional theory (DFT) studies provide insights into the electronic structure and reactivity of these compounds. The luminescent properties of cyclometalated Pd (II) and Ir (III) complexes derived from pyridine derivatives have been investigated, revealing potential applications in materials science.Scientific Research Applications
Synthesis of Colorimetric and Fluorescence Chemosensor
2-Bromo-4-(bromomethyl)pyridine hydrobromide is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor . This application is significant in the field of analytical chemistry where such chemosensors are used for the detection of various ions and molecules.
Preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine
This compound is used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine . This derivative has potential applications in the field of medicinal chemistry, especially in the design of new pharmaceuticals.
Cross Coupling Reactions
2-Bromo-4-(bromomethyl)pyridine hydrobromide can be used as a building block in the formation of C−N bond by various cross coupling reactions . This is a fundamental process in organic synthesis, enabling the formation of a wide range of complex organic compounds.
Negishi Cross-Coupling Reaction
This compound is a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium . The Negishi cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds and is widely used in the synthesis of natural products, pharmaceuticals, and materials.
Synthesis of 2′-Pyridyldifluoroacetate
2-Bromo-4-(bromomethyl)pyridine hydrobromide is a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst . This reaction is useful in the field of synthetic organic chemistry.
Preparation of Pyridine Derivatives
This compound is a pyridine derivative and can be used in the preparation of other pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
Target of Action
2-Bromo-4-(bromomethyl)pyridine hydrobromide is a pyridine derivative Pyridine derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
For instance, they can react with diamines to form corresponding diamines . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.
Result of Action
It is known that the compound can participate in the synthesis of colorimetric and fluorescence chemosensors , suggesting that it may have applications in biochemical sensing and imaging.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(bromomethyl)pyridine hydrobromide can be influenced by various environmental factors. For instance, the compound is chemically stable under standard ambient conditions . It is classified as a strong acid , indicating that its reactivity and stability might be affected by pH.
Safety and Hazards
2-Bromo-4-(bromomethyl)pyridine hydrobromide is considered hazardous . It causes severe skin burns and eye damage . It is harmful in contact with skin, if swallowed, and if inhaled . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-4-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFPZFMKJFKIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856832 | |
| Record name | 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(bromomethyl)pyridine hydrobromide | |
CAS RN |
32938-44-6 | |
| Record name | 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azaspiro[3.5]nonan-2-one](/img/structure/B3032574.png)





![Decahydropyrimido[1,2-a]azepine](/img/structure/B3032584.png)




